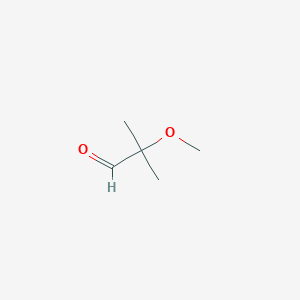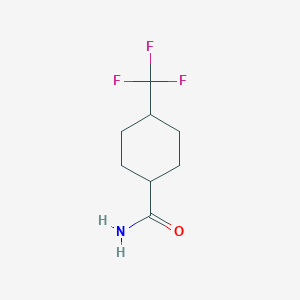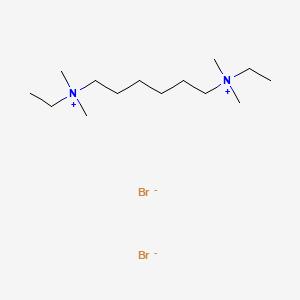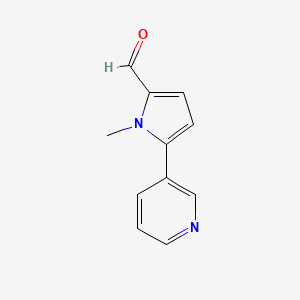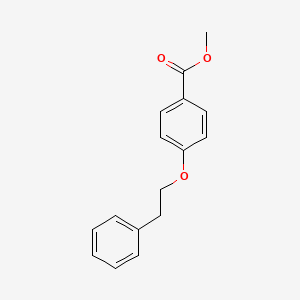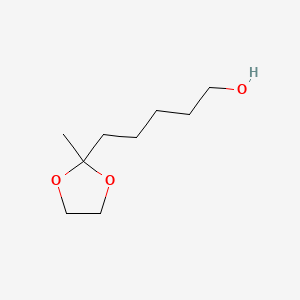
5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol
概要
説明
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol is an organic compound with the molecular formula C9H18O3 It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, attached to a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol can be synthesized through the reaction of 2-methyl-1,3-dioxolane with pentanal in the presence of a suitable catalyst. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Halides, nucleophiles, acid or base catalysts
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Substituted dioxolane derivatives
科学的研究の応用
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol is unique due to its specific structure, which combines a dioxolane ring with a pentanol chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to act as a protecting group and its potential use in drug development further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDGKDNHFXWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339922 | |
| Record name | 1,3-Dioxolane-2-pentanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-23-7 | |
| Record name | 1,3-Dioxolane-2-pentanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



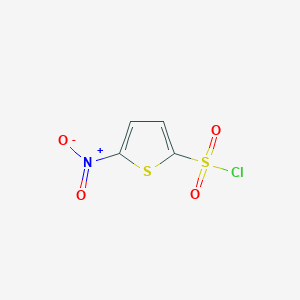
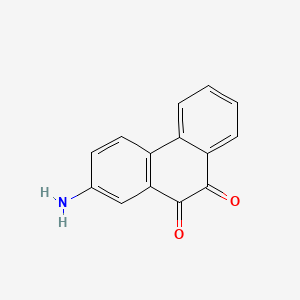
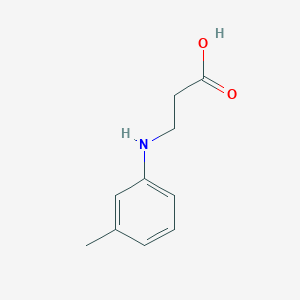
![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)
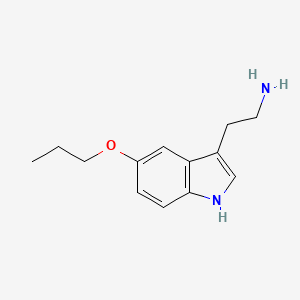
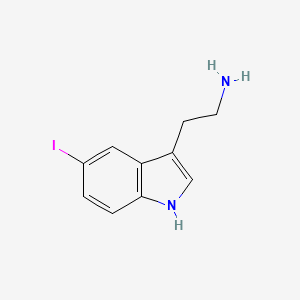
![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)
![4-fluoro-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B3051801.png)
